N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 899953-23-2
VCID: VC4313991
InChI: InChI=1S/C18H12ClF3N4OS/c19-13-4-3-12(18(20,21)22)8-15(13)24-16(27)10-28-17-6-5-14(25-26-17)11-2-1-7-23-9-11/h1-9H,10H2,(H,24,27)
SMILES: C1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Molecular Formula: C18H12ClF3N4OS
Molecular Weight: 424.83

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide

CAS No.: 899953-23-2

Cat. No.: VC4313991

Molecular Formula: C18H12ClF3N4OS

Molecular Weight: 424.83

* For research use only. Not for human or veterinary use.

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide - 899953-23-2

Specification

CAS No. 899953-23-2
Molecular Formula C18H12ClF3N4OS
Molecular Weight 424.83
IUPAC Name N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Standard InChI InChI=1S/C18H12ClF3N4OS/c19-13-4-3-12(18(20,21)22)8-15(13)24-16(27)10-28-17-6-5-14(25-26-17)11-2-1-7-23-9-11/h1-9H,10H2,(H,24,27)
Standard InChI Key YZNKRXDWMPBGHT-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Introduction

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that belongs to the class of thioacetamide derivatives. It features a unique combination of functional groups, including a chloro and trifluoromethyl substituents on the phenyl ring, a pyridine moiety attached to the pyridazinone, and a thio group. This compound is of interest in various scientific fields, particularly medicinal chemistry and agricultural science, due to its potential biological activity and chemical properties.

Synthesis Methods

The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. These methods often require the reaction of appropriate starting materials under controlled conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.

Mechanism of Action

The mechanism of action for N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is not fully elucidated. It can be hypothesized based on its structural features, including interactions with biological targets that may involve the pyridazine and pyridine rings. Further research is required to understand its specific biological pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator